molecular formula C5H10N2O B14895813 4-Amino-4-methylpyrrolidin-2-one

4-Amino-4-methylpyrrolidin-2-one

Cat. No.: B14895813
M. Wt: 114.15 g/mol
InChI Key: OJCOMZHVTNDVGK-UHFFFAOYSA-N
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Description

4-Amino-4-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-amino-2-butanone with ammonia under controlled conditions can yield this compound . Another method involves the reduction of 4-nitro-4-methylpyrrolidin-2-one using hydrogen in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylpyrrolidin-2-one derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone compounds .

Mechanism of Action

The mechanism of action of 4-Amino-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(6)2-4(8)7-3-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOMZHVTNDVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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